molecular formula C9H9F4NO B3042350 4-(2,2,3,3-Tetrafluoropropoxy)aniline CAS No. 58761-14-1

4-(2,2,3,3-Tetrafluoropropoxy)aniline

Cat. No. B3042350
CAS RN: 58761-14-1
M. Wt: 223.17 g/mol
InChI Key: KKCMSTXDCCRVAH-UHFFFAOYSA-N
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Description

“4-(2,2,3,3-Tetrafluoropropoxy)aniline” is a chemical compound with the molecular formula C9H9F4NO . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of “4-(2,2,3,3-Tetrafluoropropoxy)aniline” can be represented by the InChI code: 1S/C9H9F4NO.ClH/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7;/h1-4,8H,5,14H2;1H .


Physical And Chemical Properties Analysis

“4-(2,2,3,3-Tetrafluoropropoxy)aniline” has a molecular weight of 223.167 Da . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(2,2,3,3-Tetrafluoropropoxy)aniline and similar compounds have been utilized in the synthesis of novel polymers and materials. For instance, Ito et al. (2002) demonstrated the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, which adopt helical structures and exhibit unique redox properties (Ito et al., 2002). Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in dendritic melamines, highlighting their ability to self-organize and assemble in solution and solid states (Morar et al., 2018).

Molecular Interactions and Properties

  • Lu et al. (2017) investigated the weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of a compound structurally similar to 4-(2,2,3,3-Tetrafluoropropoxy)aniline. Their study revealed the formation of dimeric building blocks and supramolecular interactions involving pyridinium rings and halide anions (Lu et al., 2017).

Electrochemical Applications

  • Qi et al. (2006) demonstrated the electropolymerization of aniline in ionic liquid, where 1-butyl-3-methyl-imidazolium tetrafluorobrate was used as a solvent. The modified electrode exhibited significant electrocatalytic activity, indicating potential applications in electrochemical devices (Qi et al., 2006).

Liquid Crystal and Mesogenic Properties

  • Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which demonstrated stable smectic phases and high orientational order, indicating their potential in liquid crystal technology (Miyajima et al., 1995).

Photovoltaic Applications

  • Shahhosseini et al. (2016) explored the use of an aniline derivative in the synthesis of polymers for use in dye-sensitized solar cells. The study showed that these polymers could significantly improve energy conversion efficiency, indicating their potential in renewable energy technologies (Shahhosseini et al., 2016)

Safety and Hazards

This compound is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

As “4-(2,2,3,3-Tetrafluoropropoxy)aniline” is used in scientific research and development , future directions could involve exploring new synthesis methods, investigating its interactions with other compounds, and assessing its potential applications in various fields.

properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMSTXDCCRVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,3,3-Tetrafluoropropoxy)aniline

Synthesis routes and methods I

Procedure details

Iron powder (1.3 g, 23.2 mol) was added to a solution of 1-nitro-4-(2,2,3,3-tetrafluoro-propoxy)-benzene (600 mg, 2.4 mmol) in acetic acid (4 ml) and heated at 50-60° C. for 1 hr. The reaction mixture was filtered hot over celite and washed with ethyl acetate. The filtrate was washed with water, 5% sodium hydroxide solution, brine and then dried over anhydrous sodium sulfate. The filtrate was evaporated to dryness to yield 4-(2,2,3,3-tetrafluoro-propoxy)-phenylamine (300 mg, 56.7%) as solid.
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600 mg
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4 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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